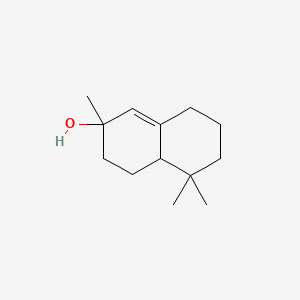
2,6-Diiodonaphthalene
Vue d'ensemble
Description
2,6-Diiodonaphthalene is an organic compound with the molecular formula C10H6I2. It is a derivative of naphthalene, where two hydrogen atoms at the 2 and 6 positions are replaced by iodine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Oxyiodination Method: One of the primary methods for synthesizing this compound involves the oxyiodination of naphthalene. This process uses iodine and oxygen in the presence of a zeolite catalyst. .
Carboxylation Method: Another method involves the carboxylation of this compound to produce 2,6-dimethyl naphthalene dicarboxylate, which is useful in the manufacture of polyesters.
Industrial Production Methods: Industrial production of this compound often employs the oxyiodination method due to its efficiency and relatively high yield. The process involves recycling unwanted iodonaphthalene compounds to improve cost-effectiveness .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the iodine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents, lithium halides, and palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Reagents like potassium permanganate and sodium borohydride are used under controlled conditions.
Major Products Formed:
Applications De Recherche Scientifique
2,6-Diiodonaphthalene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,6-diiodonaphthalene exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atoms in the compound are highly reactive, making it a valuable reagent in substitution and halogenation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
- 2-Iodonaphthalene
- 1-Iodonaphthalene
- 2,6-Dichloronaphthalene
- 2,6-Diaminonaphthalene
- 2,6-Naphthalenediol
Comparison: 2,6-Diiodonaphthalene is unique due to the presence of two iodine atoms, which significantly enhances its reactivity compared to mono-iodinated or other halogenated naphthalenes. This increased reactivity makes it particularly useful in synthetic chemistry and industrial applications .
Propriétés
IUPAC Name |
2,6-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVDBSPYZIVTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189851 | |
| Record name | 2,6-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36316-88-8 | |
| Record name | 2,6-Diiodonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036316888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



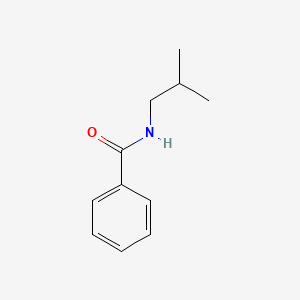
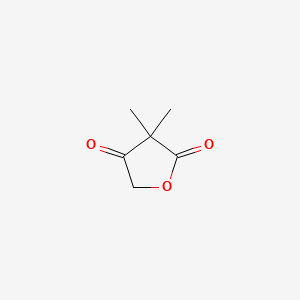

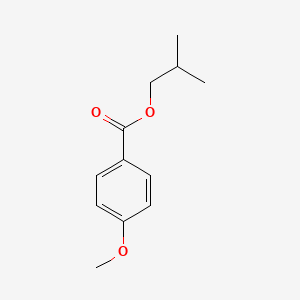


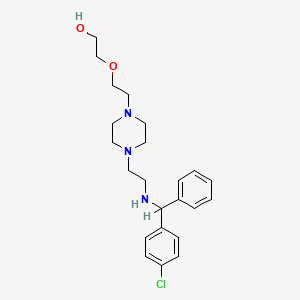

![3-Chloro-5h-indeno[1,2-c]pyridazine](/img/structure/B1618221.png)


